molecular formula C8H12 B13983469 1,3-Cyclopentadiene, 2-propyl- CAS No. 62247-86-3

1,3-Cyclopentadiene, 2-propyl-

Cat. No.: B13983469
CAS No.: 62247-86-3
M. Wt: 108.18 g/mol
InChI Key: DFODTWUFWMTZID-UHFFFAOYSA-N
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Description

1,3-Cyclopentadiene, 2-propyl- (CAS No. 62247-86-3) is a substituted cyclopentadiene derivative with a propyl group (-CH2CH2CH3) attached to the second carbon of the conjugated diene system. Its molecular structure (SMILES: CCCC1=CCC=C1) indicates a five-membered ring with two conjugated double bonds and a propyl substituent at position 2. This compound is commercially available at 98% purity and is used as an intermediate in organic synthesis . Cyclopentadiene derivatives, including alkyl-substituted variants, are valued for their reactivity in Diels-Alder reactions and applications in pharmaceuticals, agrochemicals, and polymer chemistry .

Properties

CAS No.

62247-86-3

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

2-propylcyclopenta-1,3-diene

InChI

InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h3,6-7H,2,4-5H2,1H3

InChI Key

DFODTWUFWMTZID-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CCC=C1

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Addition to Fulvenes

The most robust route involves nucleophilic addition to 2-alkyl-6,6-dialkylfulvenes , followed by hydrolysis (Table 1). This method, adapted from Clark et al., achieves regioselective 1,3-substitution:

Procedure :

  • Fulvene Preparation : Condense cyclopentadiene with a ketone (e.g., acetone) using pyrrolidine catalysis to form 6,6-dimethylfulvene.
  • Nucleophilic Attack : Treat the fulvene with a propyl nucleophile (e.g., propyllithium or propylmagnesium bromide) to generate a cyclopentadienyl anion.
  • Hydrolysis : Quench the intermediate with water or mild acid to yield 2-propyl-1,3-cyclopentadiene.

Key Conditions :

  • Solvent: Tetrahydrofuran (THF) or diethyl ether.
  • Temperature: 0°C to room temperature.
  • Yield: ~70–85% (based on analogous syntheses of tert-butyl and isopropyl derivatives).

Table 1: Comparative Yields for 1,3-Dialkylcyclopentadienes via Fulvene Addition

Substituent (R) Nucleophile Yield (%) Reference
tert-Butyl Methyllithium 86
Isopropyl LiAlH₄ 80
Propyl* Propyllithium* 75*

*Hypothetical application of method; †analogous conditions.

Alkylation of Cyclopentadienyl Anions

Direct alkylation of preformed cyclopentadienyl anions offers a scalable alternative:

Steps :

  • Deprotonation : Generate a cyclopentadienyl anion using lithium diisopropylamide (LDA) or lithium aluminum hydride (LiAlH₄).
  • Alkylation : React with 1-bromopropane or propyl iodide.
  • Workup : Neutralize with ammonium chloride and isolate via distillation.

Advantages :

  • Avoids fulvene intermediates.
  • Compatible with bulky alkyl halides.

Challenges :

  • Competing polymerization without strict temperature control (<50°C).
  • Requires anhydrous conditions to prevent catalyst deactivation.

Catalytic Systems and Steric Considerations

The choice of catalyst impacts gel formation and regioselectivity:

Table 2: Catalyst Performance for Cyclopentadiene Derivatives

Catalyst System Gel Content (%) Reaction Time (h) Reference
WCl₆/EtAlCl₂ (Al/W = 2.5:1) <5 4
WCl₆/Et₃Al (Al/W = 3:1) 8 6

Characterization and Validation

Synthesized 2-propyl-1,3-cyclopentadiene is validated using:

  • ¹H NMR : Distinct vinyl proton signals at δ 5.6–6.2 ppm (non-equivalent 1,3-substituents).
  • IR Spectroscopy : C=C stretches near 1600 cm⁻¹.
  • UV-Vis : λₘₐₐ ≈ 250–260 nm (conjugated diene).

Challenges and Optimizations

  • Steric Hindrance : Propyl groups introduce moderate steric bulk, requiring longer reaction times compared to methyl derivatives.
  • Purity : Distillation under reduced pressure (b.p. ~100–110°C at 15 mmHg) ensures separation from oligomers.

Chemical Reactions Analysis

Synthetic Routes

The synthesis of 1,3-Cyclopentadiene, 2-propyl- can be achieved through several methods:

  • Alkylation of Cyclopentadiene : The most common method involves the alkylation of cyclopentadiene with a propyl halide under basic conditions. Typically, a strong base such as sodium hydride or potassium tert-butoxide is used to deprotonate the cyclopentadiene, followed by the addition of the propyl halide to form the desired product.

  • Catalytic Processes : In industrial settings, catalytic processes may enhance yield and selectivity. Catalysts such as palladium or nickel complexes can facilitate the alkylation reaction, ensuring efficient conversion of starting materials to the target compound.

Reaction Conditions

The reaction conditions play a crucial role in determining the yield and purity of the synthesized compound. Common parameters include:

  • Temperature : Reactions are typically conducted at temperatures ranging from 25°C to 65°C.

  • Reaction Time : The reaction time may vary from 1 hour to 10 hours, depending on the specific conditions and desired outcomes .

Types of Chemical Reactions

1,3-Cyclopentadiene, 2-propyl- undergoes several types of chemical reactions:

Oxidation

This compound can be oxidized using agents like potassium permanganate or chromium trioxide. The oxidation leads to the formation of cyclopentadienone derivatives.

Common Reagents :

  • Potassium permanganate

  • Chromium trioxide

Major Products :

  • Cyclopentadienone derivatives

Reduction

Reduction reactions can be performed using hydrogen gas in the presence of metal catalysts such as palladium on carbon. This process yields reduced cyclopentane derivatives.

Common Reagents :

  • Hydrogen gas

  • Palladium on carbon

Major Products :

  • Reduced cyclopentane derivatives

Substitution Reactions

Electrophilic substitution reactions can occur at the cyclopentadiene ring, allowing for the introduction of halogens or nitro groups.

Common Reagents :

  • Halogens

  • Nitro groups

Major Products :

  • Halogenated or nitro-substituted cyclopentadiene derivatives

Mechanisms of Action

The mechanism of action for 1,3-Cyclopentadiene, 2-propyl- involves its interaction with various molecular targets and pathways:

Molecular Targets

The compound interacts with metal centers in catalytic systems to form metallocene complexes that facilitate various chemical reactions.

Pathways Involved

The formation of metallocene complexes involves coordination of the cyclopentadiene ring to a metal center followed by subsequent catalytic transformations.

Similar Compounds

CompoundDescription
CyclopentadieneThe parent compound without the propyl group
1,2-DimethylcyclopentadieneA derivative with two methyl groups attached
1,3-DimethylcyclopentadieneAnother derivative with two methyl groups at different positions

Uniqueness

The presence of the propyl group in 1,3-Cyclopentadiene, 2-propyl- influences its reactivity and enhances its utility in specific applications compared to its simpler analogs.

Biological Activity and Antioxidant Potential

Research indicates that compounds similar to 1,3-Cyclopentadiene exhibit significant antioxidant properties. For example:

CompoundIC50 Value (µg/mL)
Methanol extract37.61 ± 1.37
Chloroform extract40.82 ± 3.60
Hexane extract45.20 ± 2.54

These results suggest that extracts containing cyclopentadiene derivatives can effectively scavenge free radicals .

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituents

Table 1: Comparison of Alkyl-Substituted Cyclopentadienes

Compound Name Substituent(s) CAS No. Key Properties/Applications References
1,3-Cyclopentadiene, 2-propyl- 2-propyl 62247-86-3 Intermediate in organic synthesis
5-(1-Methylethylidene)-1,3-CPD* 5-isopropylidene Not provided Detected in melanoma-associated volatiles
5-Butyl-1,3-cyclopentadiene 5-butyl Not provided Boiling point: 82–86°C; used in polymerization
tert-Butyl-1,3-cyclopentadiene tert-butyl Not provided Pyrolyzes to form isopropyl-Cp radicals
2-(1-Ethylpropyl)-5-(1-ethylpropylidene)-1,3-CPD 2-ethylpropyl, 5-ethylpropylidene 732985-08-9 Complex substituents; potential for catalysis

*CPD: Cyclopentadiene

  • Reactivity Differences: The tert-butyl derivative undergoes pyrolysis to generate isopropyl-Cp radicals without requiring bimolecular initiation, unlike methyl-substituted analogues, which need high radical concentrations .

Functionalized Cyclopentadienes

Table 2: Functional Group Modifications

Compound Name Functional Groups Key Applications References
1,3-Bis(oxy)-substituted CPD 1,3-oxy groups Diels-Alder reactions for bicyclic compounds
1,3-Cyclopentadiene, 5-(1-methylethylidene)- Isopropylidene group Biomarker in melanoma metabolism
Tetrachloro-dimethoxy-CPD 1,2,3,4-tetrachloro-5,5-dimethoxy Thermodynamic studies (Tboil: 358–382 K)
  • Electron Effects :
    • Oxy-functionalized derivatives (e.g., 1,3-bis(oxy)-CPD) exhibit enhanced reactivity in Diels-Alder reactions due to electron-donating effects, enabling stereoselective synthesis of bicyclo[2.2.1]heptane skeletons .
    • Chlorinated derivatives (e.g., tetrachloro-dimethoxy-CPD) likely have reduced electron density, altering their suitability for electrophilic reactions.

Macrocyclic Analogues

Table 3: Larger Cyclic Dienes

Compound Name Ring Size Key Properties References
1,3-Cyclohexadiene 6-membered Hypergolic ignition with fuming HNO3
1,3-Cyclooctadiene 8-membered Forms carbon nanosheets upon ignition
  • Ring Size Impact: Larger rings (e.g., cyclohexadiene, cyclooctadiene) exhibit distinct hypergolic behavior compared to cyclopentadiene, producing carbon nanosheets and energy upon contact with fuming nitric acid . Cyclopentadiene derivatives are more reactive in Diels-Alder reactions due to ring strain and conjugation.

Environmental and Industrial Relevance

  • Combustion Byproducts :
    • 1,3-Cyclopentadiene derivatives (e.g., methyl-CPD) are precursors to polycyclic aromatic hydrocarbons (PAHs) during biomass burning, contributing to environmental pollutant formation .
  • Polymer Chemistry :
    • Bicyclo[2.2.1]heptane frameworks derived from functionalized CPDs are used in medicinal chemistry and polymer design .

Biological Activity

1,3-Cyclopentadiene, 2-propyl- (C8H12) is a cyclic diene that has garnered interest due to its potential biological activities. This compound is structurally characterized by a cyclopentadiene ring with a propyl group substitution, which may influence its reactivity and interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in various fields, including medicine and agriculture.

  • Molecular Formula : C8H12
  • Molecular Weight : 112.18 g/mol
  • Structure : The compound features a cyclopentadiene core, which is known for its ability to participate in Diels-Alder reactions and other organic transformations.

Biological Activity

The biological activity of 1,3-Cyclopentadiene, 2-propyl- has been explored in various studies focusing on its antioxidant, antimicrobial, and cytotoxic properties.

Antioxidant Activity

Research indicates that compounds similar to 1,3-cyclopentadiene exhibit significant antioxidant properties. For instance, studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay have shown that these compounds can scavenge free radicals effectively.

CompoundIC50 Value (µg/mL)
Methanol extract37.61 ± 1.37
Chloroform extract40.82 ± 3.60
Hexane extract45.20 ± 2.54

These results suggest that the antioxidant activity of extracts containing cyclopentadiene derivatives can be significant and may contribute to their overall biological efficacy .

Antimicrobial Activity

Studies have demonstrated that extracts containing cyclopentadiene derivatives possess antimicrobial properties against various pathogens. In particular, the antifungal activity was evaluated against several fungi:

PathogenInhibition (%)
Fusarium oxysporumHigh
Rosellinia necatrixModerate
Cladosporium xanthochromaticumHigh
Sclerotinia sclerotiorumModerate

These findings indicate that the presence of cyclopentadiene derivatives can enhance the antimicrobial efficacy of plant extracts .

Cytotoxicity

The cytotoxic effects of cyclopentadiene derivatives have also been assessed in vitro using various cancer cell lines. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular homeostasis.

Case Study 1: Antioxidant and Antimicrobial Properties

In a study published in General Medicine, the antioxidant and antimicrobial activities of Chaetomium globosum extracts containing cyclopentadiene derivatives were investigated. The study reported substantial inhibition of fungal growth and significant radical scavenging activity, supporting the potential use of these compounds in therapeutic applications .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of 1,3-Cyclopentadiene, 2-propyl-. The study utilized various exposure scenarios to assess acute toxicity and long-term effects on human health. Results indicated that while there are some concerns regarding respiratory sensitization and skin irritation, the overall risk profile suggests moderate safety under controlled conditions .

Q & A

Q. What are the key challenges in synthesizing 2-propyl-1,3-cyclopentadiene, and what methodologies are effective for its preparation?

Synthesis of alkyl-substituted cyclopentadienes typically involves alkylation of cyclopentadienyl precursors. For 2-propyl derivatives, strategies may include:

  • Grignard reactions with propyl magnesium bromide on cyclopentadienone intermediates.
  • Metal-catalyzed cross-coupling (e.g., Pd-mediated alkylation) to introduce the propyl group regioselectively .
  • Thermal cracking of dimerized precursors (e.g., dicyclopentadiene derivatives) under controlled conditions to avoid side reactions . Experimental Tip: Monitor reaction progress via GC-MS or 1^1H NMR to confirm regioselectivity and purity .

Q. How does the 2-propyl substituent influence the stability and storage requirements of 1,3-cyclopentadiene derivatives?

  • The propyl group may sterically hinder dimerization , potentially increasing monomer stability compared to unsubstituted cyclopentadiene. However, substituted cyclopentadienes still require storage at low temperatures (-20°C) under inert atmospheres (N2_2/Ar) to minimize polymerization .
  • Stabilization additives (e.g., radical inhibitors like BHT) can extend shelf life .

Q. What analytical techniques are most reliable for characterizing 2-propyl-1,3-cyclopentadiene and its reaction products?

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substitution patterns and monitor Diels-Alder adduct formation.
  • Mass Spectrometry (GC-MS/LC-MS): Identifies molecular weight and fragmentation patterns, critical for purity assessment .
  • IR Spectroscopy: Detects C-H stretching modes of the cyclopentadiene ring and propyl group .

Advanced Research Questions

Q. How does the 2-propyl substituent affect the reactivity and regioselectivity of 1,3-cyclopentadiene in Diels-Alder reactions?

  • Electron-donating alkyl groups (e.g., propyl) increase electron density in the diene, enhancing reactivity toward electron-deficient dienophiles (e.g., maleic anhydride).
  • Steric effects may favor endo transition states, as bulky substituents align to minimize non-bonding interactions . Methodological Insight: Computational studies (DFT) predict transition-state geometries and regioselectivity trends .

Q. Can 2-propyl-1,3-cyclopentadiene be utilized in the synthesis of complex polycyclic frameworks?

  • Substituted cyclopentadienes are pivotal in tandem Diels-Alder/ring-rearrangement metathesis (RRM) strategies. For example:
  • React with quinones or cyclohexadienes to form bicyclic intermediates.
  • Apply RRM to fuse additional rings, enabling access to stereochemically dense polycycles (e.g., 10-membered systems) .
    Case Study: 2-Propyl derivatives improve solubility in nonpolar solvents, facilitating reaction scalability .

Q. How do computational models explain the thermodynamic stability and dimerization kinetics of substituted cyclopentadienes?

  • Force-field calculations (e.g., MM3) predict dimerization equilibrium constants by modeling steric and electronic effects.
  • HOMO-LUMO gap analysis reveals how substituents modulate reactivity: propyl groups raise HOMO energy, accelerating cycloaddition but may lower dimerization barriers .

Data Contradictions and Validation

Q. Discrepancies in reported dimerization temperatures for cyclopentadiene derivatives: How can researchers reconcile these?

  • Literature reports vary due to differences in substitution patterns and experimental conditions (e.g., solvent polarity, pressure).
  • Validation Approach: Reproduce dimerization studies using calorimetry (DSC) and compare kinetics under standardized conditions .

Safety and Handling Protocols

Q. What safety precautions are critical when handling 2-propyl-1,3-cyclopentadiene in laboratory settings?

  • Flammability Risk: Store in flame-proof freezers; use spark-resistant equipment.
  • Toxicity: Employ fume hoods for synthesis and purification due to potential respiratory irritants .
  • Waste Disposal: Neutralize with aqueous base (e.g., NaOH) before incineration .

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